2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a substituted phenyl ring (2-chloro-6-fluorophenyl) and a hybrid heterocyclic side chain containing furan and thiophene moieties. The compound’s design integrates halogenated aromatic systems and sulfur/oxygen-rich heterocycles, which are common pharmacophores in drug discovery and pesticide development .
The molecule’s synthesis likely involves coupling a 2-(2-chloro-6-fluorophenyl)acetic acid derivative with a 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine intermediate. Similar acetamide derivatives, such as those reported in and , are synthesized via nucleophilic substitution or condensation reactions, often employing carbamic chlorides or thiol intermediates .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c19-14-4-1-5-15(20)12(14)10-18(22)21-11-13(16-6-2-8-23-16)17-7-3-9-24-17/h1-9,13H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZDFDTEJOIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and interaction with biological targets.
- Furan and Thiophene Moieties : These heterocyclic rings are known for their diverse biological activities, including antioxidant and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 349.8 g/mol .
Anticancer Activity
Research indicates that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, some derivatives demonstrated IC50 values ranging from 5.1 to 22.08 µM, indicating significant antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 |
| 16f | MCF-7 | 5.10 |
| Reference: Sorafenib | HepG2 | 9.18 |
| Reference: Doxorubicin | MCF-7 | 6.75 |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to growth and apoptosis .
Synthesis
The synthesis of This compound typically involves several steps:
- Formation of Chloro-Fluorophenyl Intermediate : Halogenation of a phenyl ring introduces chlorine and fluorine.
- Synthesis of Furan-Thiophene Linkage : This step involves coupling reactions to form the furan and thiophene rings.
- Final Coupling Reaction : The final product is obtained by linking the chloro-fluorophenyl group with the furan-thiophene moiety through an acetamide bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Chemistry
Several acetamide derivatives with halogenated aryl groups and nitrogen-linked substituents are widely used as herbicides. For example:
The target compound differs from alachlor and pretilachlor by replacing aliphatic substituents (e.g., methoxymethyl) with fused heterocycles (furan and thiophene). This modification may enhance π-π stacking interactions in biological targets but could reduce soil mobility compared to aliphatic analogs .
Heterocyclic Acetamides in Medicinal Chemistry
Compounds with thiophene and furan moieties are prevalent in drug discovery due to their electronic and steric properties. Notable examples include:
- N-[2-[(2,5-difluorophenyl)-methyl]-3-hydroxypropyl]-2-[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]-acetamide (): Features a difluorophenyl group and furan-oxazole hybrid. Such structures are explored for enzyme inhibition, particularly in oxidoreductases .
- 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide (): Combines thiophene, trifluoromethyl, and cyano groups for enhanced binding affinity. The sulfanyl linker may improve metabolic stability .
The target compound lacks the pyridine or trifluoromethyl groups seen in but shares the thiophene-furan motif, suggesting possible utility in targeting sulfur-dependent enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
